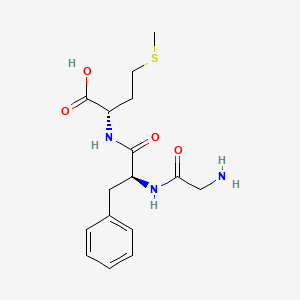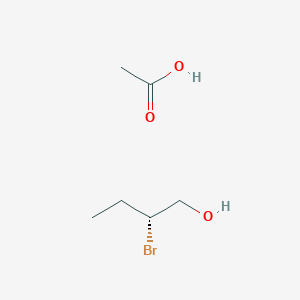
acetic acid;(2R)-2-bromobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-2-bromobutan-1-ol is a compound that combines the properties of acetic acid and (2R)-2-bromobutan-1-ol. (2R)-2-bromobutan-1-ol is an organic compound that contains a bromine atom and a hydroxyl group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2-bromobutan-1-ol can be achieved through several methods. One common method involves the reaction of (2R)-2-bromobutan-1-ol with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of acetic acid involves the oxidation of ethanol, acetaldehyde, or butane and butene . The production of (2R)-2-bromobutan-1-ol can be achieved through the bromination of butan-1-ol using bromine or hydrobromic acid. The combination of these two compounds can be carried out in a controlled environment to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-2-bromobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in (2R)-2-bromobutan-1-ol can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
Major Products
The major products formed from these reactions include butanone, butanol, and various substituted butanols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;(2R)-2-bromobutan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;(2R)-2-bromobutan-1-ol involves the interaction of its functional groups with specific molecular targets. The acetic acid component can act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi . The (2R)-2-bromobutan-1-ol component can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;(2R)-2-bromobutan-1-ol include:
Acetic acid: A simple carboxylic acid with various industrial applications.
Butan-1-ol: An alcohol used as a solvent and in the production of other chemicals.
2-Bromobutane: A brominated alkane used in organic synthesis.
Uniqueness
This compound is unique due to the combination of acetic acid and (2R)-2-bromobutan-1-ol, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use.
Properties
CAS No. |
70379-73-6 |
|---|---|
Molecular Formula |
C6H13BrO3 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
acetic acid;(2R)-2-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO.C2H4O2/c1-2-4(5)3-6;1-2(3)4/h4,6H,2-3H2,1H3;1H3,(H,3,4)/t4-;/m1./s1 |
InChI Key |
UYPMEQXKGWFRQB-PGMHMLKASA-N |
Isomeric SMILES |
CC[C@H](CO)Br.CC(=O)O |
Canonical SMILES |
CCC(CO)Br.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


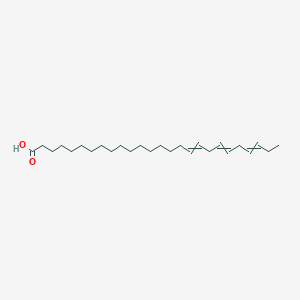
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

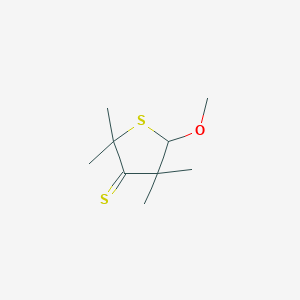

![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
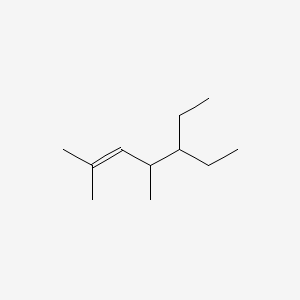
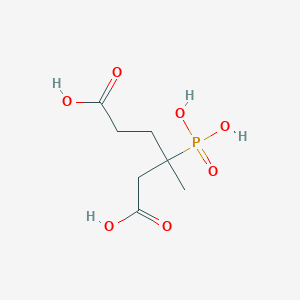
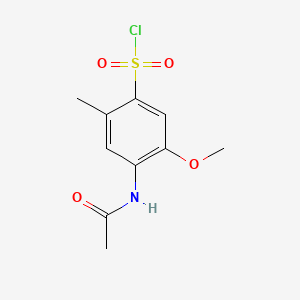
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
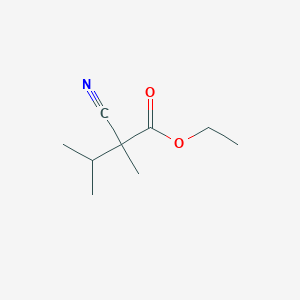
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
